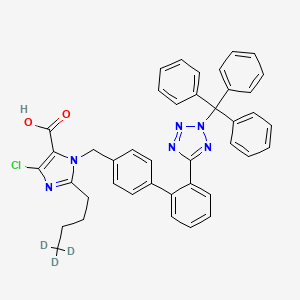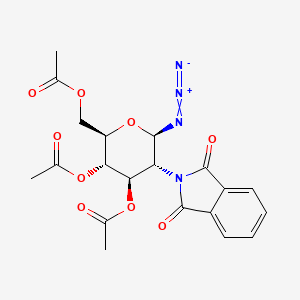
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is a synthetic compound that belongs to the class of glycosyl azides It is characterized by the presence of acetyl groups at the 3, 4, and 6 positions, a phthalimido group at the 2 position, and an azide group at the anomeric carbon of the glucopyranosyl ring
准备方法
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3, 4, and 6 positions of the glucopyranosyl ring are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Phthalimido Group: The 2-hydroxyl group is converted to a phthalimido group through a reaction with phthalic anhydride.
Formation of Azide Group: The anomeric hydroxyl group is converted to an azide group using a reagent such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
化学反应分析
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The acetyl and phthalimido protecting groups can be removed through hydrolysis under acidic or basic conditions, revealing the free hydroxyl and amino groups.
Common reagents used in these reactions include acetic anhydride, phthalic anhydride, sodium azide, hydrogen, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are important for studying carbohydrate-protein interactions.
Biology: The compound is used in the development of glycan-based probes for studying biological processes such as cell signaling and immune response.
Industry: The compound can be used in the synthesis of glycosylated materials and polymers, which have applications in biotechnology and materials science.
作用机制
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is primarily related to its ability to participate in click chemistry reactions. The azide group can react with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful for labeling and tracking biomolecules in biological systems. The phthalimido group serves as a protecting group that can be removed to reveal the free amino group, which can then participate in further chemical reactions.
相似化合物的比较
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide can be compared with other glycosyl azides such as:
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: This compound has a similar structure but contains a chloride group instead of an azide group.
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl azide: This compound is an alpha anomer of the beta form, which can have different reactivity and properties.
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-galactopyranosyl azide: This compound has a galactopyranosyl ring instead of a glucopyranosyl ring, which can affect its biological activity and applications.
The uniqueness of this compound lies in its specific combination of protecting groups and the azide functionality, which makes it a versatile intermediate for the synthesis of various glycoconjugates and glycosylated materials.
属性
分子式 |
C20H20N4O9 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |
InChI 键 |
UJSZDYIUFXNQKN-DUQPFJRNSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
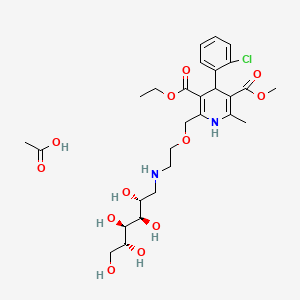
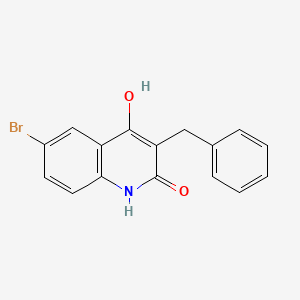

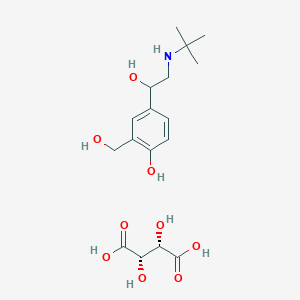
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
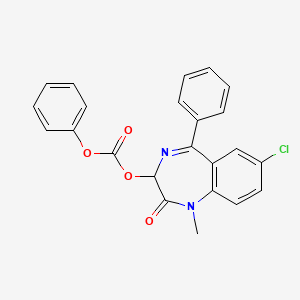
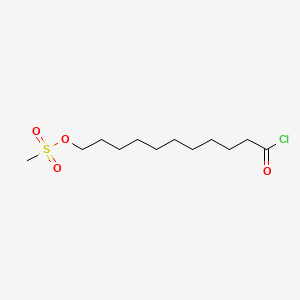
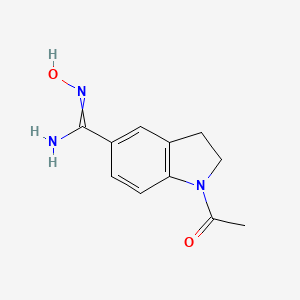
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)


![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
